molecular formula C11H11N B12961654 4,5-Dimethylisoquinoline

4,5-Dimethylisoquinoline

Cat. No.: B12961654
M. Wt: 157.21 g/mol
InChI Key: MDHFSOZPRYQJAI-UHFFFAOYSA-N
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Description

4,5-Dimethylisoquinoline is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is a fusion product of a benzene ring and a pyridine nucleus. The addition of methyl groups at the 4th and 5th positions of the isoquinoline ring enhances its chemical properties and potential applications. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylisoquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be adapted to introduce methyl groups at the desired positions . Another method involves the use of palladium-catalyzed coupling reactions followed by cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or copper, is common in these processes to facilitate efficient cyclization and functionalization of the isoquinoline ring .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, tetrahydro derivatives, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4,5-Dimethylisoquinoline, particularly in its role as an antiplatelet agent, involves the inhibition of alpha 2B-adrenergic receptors. This inhibition prevents platelet aggregation, which is crucial in the prevention of thrombotic events. The compound’s structure allows it to effectively bind to these receptors, blocking their activity and thereby reducing platelet aggregation .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

4,5-dimethylisoquinoline

InChI

InChI=1S/C11H11N/c1-8-4-3-5-10-7-12-6-9(2)11(8)10/h3-7H,1-2H3

InChI Key

MDHFSOZPRYQJAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CN=CC2=CC=C1)C

Origin of Product

United States

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